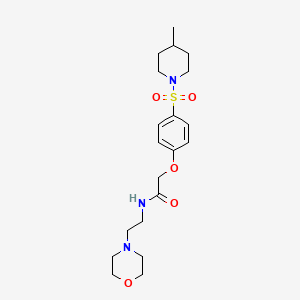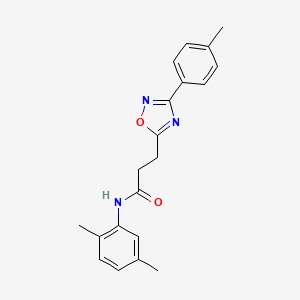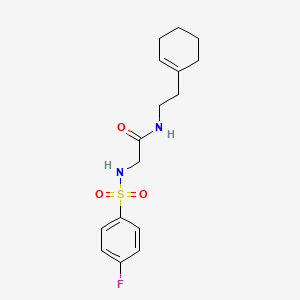
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide, also known as DMFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DMFO is a small molecule that has been synthesized through a complex chemical process, and its unique chemical structure has led to its investigation for various biomedical applications.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer development. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in signaling pathways that regulate cell growth and survival.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the reduction of oxidative stress and inflammation, and the inhibition of cell growth and survival. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has also been shown to have a low toxicity profile, making it a promising candidate for further investigation in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, the complex synthesis process and the limited availability of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide may pose limitations for its use in lab experiments.
Orientations Futures
There are several future directions for the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in biomedical applications. One direction is the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in combination with other drugs or therapies for enhanced efficacy. Another direction is the investigation of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide in animal models for various diseases to further understand its potential therapeutic effects. Additionally, the development of more efficient and cost-effective synthesis methods for N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide may increase its availability for further investigation.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide involves a multistep process that requires expertise in organic chemistry. The first step involves the preparation of 2,5-dimethylphenylamine, which is then reacted with 2-hydroxy-3-formylquinoline to form the intermediate product. This intermediate is then further reacted with furan-2-carboxylic acid to form the final product, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been investigated for its potential applications in various biomedical fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurodegenerative diseases, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. In infectious diseases, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)furan-2-carboxamide has been shown to have antimicrobial activity against various pathogens.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-9-10-16(2)20(12-15)25(23(27)21-8-5-11-28-21)14-18-13-17-6-3-4-7-19(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFLXZKTBJDCAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)
![3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713387.png)

![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)
![ethyl 4-({N'-[(E)-{4-[(phenylcarbamoyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7713434.png)







